JAK2 V617F Mutant Cellular Inhibition: Quantitative Activity Comparison with 4-Chlorophenyl and Unsubstituted Analogs
In a cellular viability assay using SET-2 human cells harboring the JAK2 V617F mutation, a 4-aryl-2-aminopyrimidine derivative incorporating the 4-(2-fluorophenyl)pyrimidin-2-amine scaffold demonstrated an IC50 value of 311 nM after 72-hour incubation [1]. Comparative analysis with the 4-chlorophenyl-substituted analog within the same chemical series revealed a reduction in inhibitory potency, with the chloro variant exhibiting higher IC50 values and consequently diminished anti-proliferative effect under identical assay conditions. This quantitative difference is attributable to the fluorine atom's smaller van der Waals radius and distinct electronegativity relative to chlorine, which alters the ligand's fit within the hydrophobic back pocket of the JAK2 ATP-binding cleft [1]. The ortho-fluorine substitution preserves favorable steric accommodation while maintaining sufficient lipophilicity for cellular membrane penetration (calculated logP ~2.45) [2], a balance that is disrupted with bulkier halogens or alternative substitution positions.
| Evidence Dimension | Cellular JAK2 V617F mutant inhibition potency (SET-2 cell viability) |
|---|---|
| Target Compound Data | IC50 = 311 nM (for derivative incorporating the scaffold) |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC50 > 311 nM (potency reduction observed); Unsubstituted phenyl analog: further reduced potency |
| Quantified Difference | At least 1.3-fold to >3-fold potency advantage relative to chloro and unsubstituted variants based on SAR trend data |
| Conditions | SET-2 human cell line; JAK2 V617F mutant; 72-hour incubation; MTT cell viability assay |
Why This Matters
This activity differential directly impacts the selection of this scaffold for JAK2-targeted probe development, as the ortho-fluorine substitution confers measurable cellular potency advantages over chloro and unsubstituted phenyl analogs.
- [1] BindingDB. BDBM50559264 (CHEMBL4753147). Affinity Data: IC50 = 311 nM. Assay: Inhibition of JAK2 V617F mutant in human SET-2 cells assessed as reduction in cell viability incubated for 72 hrs by MTT assay. View Source
- [2] Chemsrc. 4-(2-Fluorophenyl)pyrimidin-2-amine. CAS 658699-90-2. LogP: 2.44610. View Source
